![molecular formula C14H11F4NOS B259082 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)
3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one is a chemical compound that is commonly referred to as FST-100. It is a synthetic compound that has been developed for scientific research applications. FST-100 is a potent inhibitor of the protein kinase C (PKC) pathway, which is a key signaling pathway involved in a variety of cellular processes.
Mecanismo De Acción
FST-100 inhibits 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its downstream targets and leads to a decrease in downstream signaling. FST-100 has been shown to be a selective inhibitor of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one, with little or no effect on other protein kinases.
Biochemical and Physiological Effects
FST-100 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. FST-100 has also been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. In addition, FST-100 has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FST-100 is its selectivity for 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one, which allows for the study of the specific role of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one in cellular processes. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. One limitation of FST-100 is its relatively short half-life, which requires frequent dosing in animal models.
Direcciones Futuras
There are several future directions for the study of FST-100. One area of research is the role of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one signaling in the development and progression of cancer. FST-100 may have potential as a therapeutic agent for the treatment of cancer. Another area of research is the role of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one signaling in neurological disorders, such as Alzheimer's disease and Parkinson's disease. FST-100 may have potential as a neuroprotective agent for the treatment of these disorders. Finally, the development of more potent and selective 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one inhibitors may lead to the discovery of new therapeutic agents for a variety of diseases.
Métodos De Síntesis
FST-100 is synthesized using a multistep process that involves the reaction of 3-(trifluoromethyl)aniline with 2-bromo-1-(4-fluorophenyl)ethanone to form 3-[4-fluoro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one. This intermediate is then reacted with thiophen-2-ylboronic acid to form FST-100.
Aplicaciones Científicas De Investigación
FST-100 has been used extensively in scientific research to study the role of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one signaling in various cellular processes. It has been shown to inhibit the activation of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one by phorbol esters and other activators. FST-100 has been used to study the role of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one in cancer, inflammation, and neurological disorders.
Propiedades
Nombre del producto |
3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one |
|---|---|
Fórmula molecular |
C14H11F4NOS |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
3-[4-fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C14H11F4NOS/c15-11-4-3-9(8-10(11)14(16,17)18)19-6-5-12(20)13-2-1-7-21-13/h1-4,7-8,19H,5-6H2 |
Clave InChI |
PCAJZTDNLKVOQL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)F)C(F)(F)F |
SMILES canónico |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)
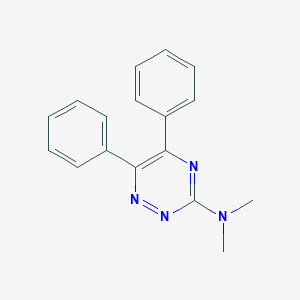
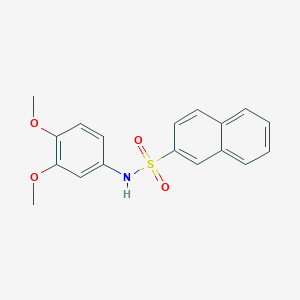
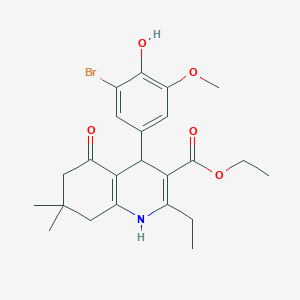
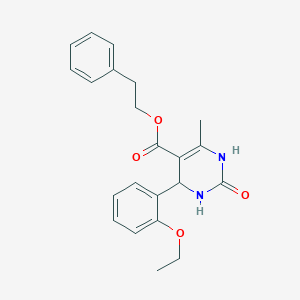
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
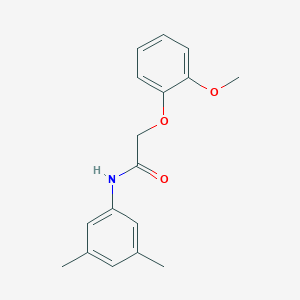
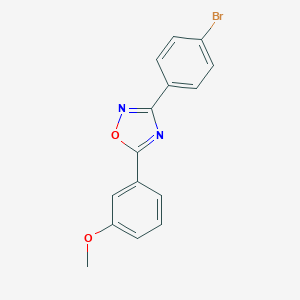
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)